

Application Notes and Protocols for Enterostatin (Rat) Competitive ELISA Kit

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Compound of Interest

Compound Name: Enterostatin (rat)

Cat. No.: B15572480

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Introduction

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg in rats) derived from the N-terminus of procolipase following the action of trypsin in the small intestine.[1] It has been implicated in the regulation of appetite, particularly fat intake, and may play a role in pancreatic insulin secretion. [1] The **Enterostatin (Rat)** Competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly sensitive immunoassay designed for the quantitative determination of rat enterostatin in serum, plasma, and other biological fluids. This kit is a valuable tool for researchers studying the physiological roles of enterostatin in metabolic regulation and feeding behavior.

The assay operates on the principle of competitive binding.[2][3][4] An antibody specific for enterostatin is pre-coated onto the wells of a microplate. When samples or standards are added to the wells along with a fixed amount of biotinylated enterostatin, the endogenous enterostatin in the sample competes with the biotinylated enterostatin for binding to the coated antibody. The amount of biotinylated enterostatin bound to the antibody is inversely proportional to the concentration of enterostatin in the sample.[5] After washing, a streptavidin-HRP conjugate is added, which binds to the captured biotinylated enterostatin. Following another wash step, a substrate solution is added, and the resulting color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the concentration of rat enterostatin in the sample.

I. Performance Characteristics

This section summarizes the typical performance data for the **Enterostatin (Rat)** Competitive ELISA Kit. These data are for reference only and should not be used to interpret actual results. A standard curve should be generated for each assay.

Data Presentation

Parameter	Specification
Assay Type	Competitive ELISA
Reactivity	Rat
Assay Range	0.1 ng/mL - 10 ng/mL
Sensitivity	< 0.05 ng/mL
Sample Types	Serum, Plasma (EDTA, Heparin)
Precision	Intra-assay: CV < 10% Inter-assay: CV < 12%
Spike/Recovery	85% - 115%
Dilutional Linearity	80% - 120%

Table 1: Typical Kit Performance Characteristics.

Typical Standard Curve Data

The following table shows representative data from a typical standard curve. The optical density (OD) decreases as the concentration of enterostatin increases.

Standard Concentration (ng/mL)	Mean OD (450 nm)	B/B ₀ (%)
0 (B ₀)	1.852	100.0
0.1	1.518	82.0
0.5	1.037	56.0
1.0	0.760	41.0
2.5	0.426	23.0
5.0	0.260	14.0
10.0	0.167	9.0

Table 2: Example of a Typical Standard Curve. B/B₀ represents the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).

II. Experimental Protocols

A. Reagent and Sample Preparation

1. Reagent Preparation:

- Bring all reagents and samples to room temperature (18-25°C) before use.
- Wash Buffer (1X): If supplied as a concentrate, dilute with deionized or distilled water to the final working volume.
- Standard Dilution: Reconstitute the lyophilized enterostatin standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 10 minutes with gentle agitation. Prepare a dilution series from the stock solution to create the desired standard concentrations (e.g., 10, 5, 2.5, 1.0, 0.5, 0.1, and 0 ng/mL).
- Biotinylated Enterostatin (1X): Dilute the concentrated biotinylated enterostatin with the appropriate diluent to its final working concentration.

- Streptavidin-HRP Conjugate (1X): Dilute the concentrated streptavidin-HRP with the appropriate diluent to its final working concentration. Prepare this solution shortly before use.

2. Sample Collection and Storage:

- Serum: Collect blood in a serum separator tube. Allow the sample to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[\[4\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[\[4\]](#) Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Sample Dilution: If the expected enterostatin concentration in a sample is higher than the upper limit of the standard curve, dilute the sample with the provided sample diluent.

B. Assay Procedure

- Determine Well Layout: Assign wells for standards, blank, and samples. It is recommended to run all standards and samples in duplicate.
- Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the anti-enterostatin antibody pre-coated microplate.
- Add Biotinylated Enterostatin: Immediately add 50 µL of the 1X Biotinylated Enterostatin solution to each well (except for the blank). Mix gently by tapping the plate.
- Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[\[6\]](#)
- Wash: Aspirate the liquid from each well. Add 300 µL of 1X Wash Buffer to each well. Aspirate the wash buffer. Repeat the wash process two more times for a total of three washes. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.[\[6\]](#)
- Add Streptavidin-HRP: Add 100 µL of 1X Streptavidin-HRP Conjugate to each well.
- Incubation: Cover the plate and incubate for 30 minutes at 37°C.

- **Wash:** Repeat the wash step as described in step 5, but for a total of five washes.
- **Substrate Addition:** Add 90 μ L of TMB Substrate Solution to each well. Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor for color development. The wells with lower concentrations of enterostatin will be a darker blue.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

C. Calculation of Results

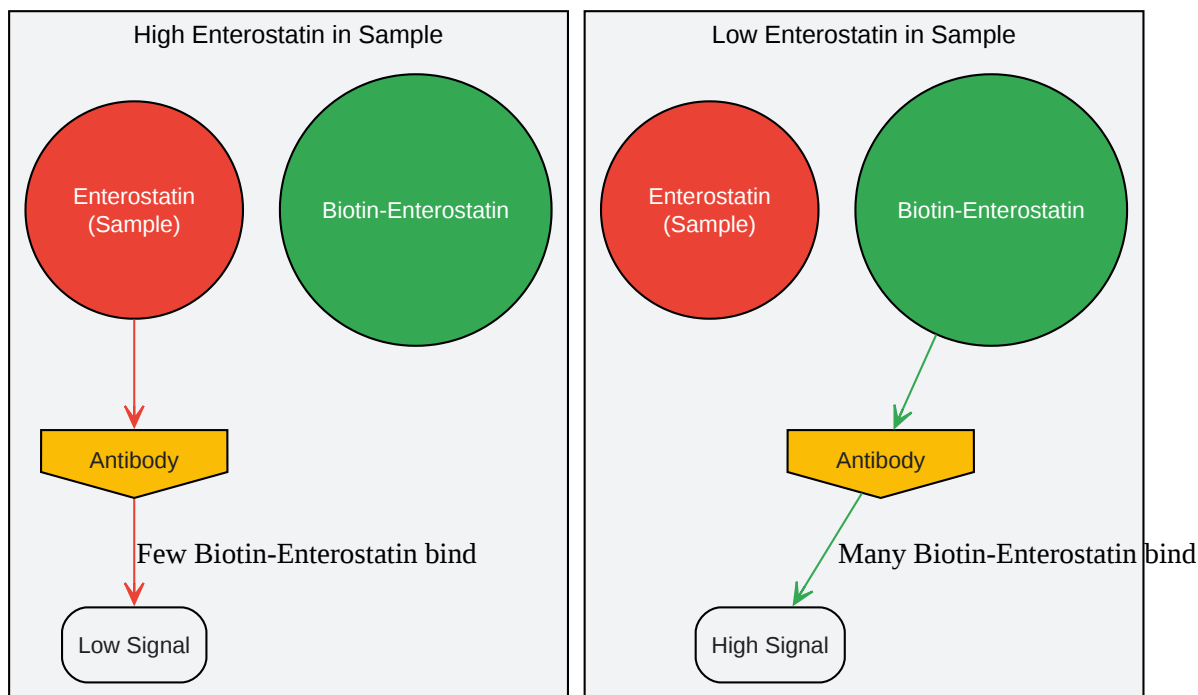
- **Average Duplicates:** Calculate the average OD for each set of duplicate standards and samples.
- **Generate Standard Curve:** Create a standard curve by plotting the mean OD for each standard on the Y-axis against the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
- **Determine Sample Concentrations:** The concentration of enterostatin in the samples can be determined by interpolating their mean OD values from the standard curve. Remember to multiply the interpolated value by the dilution factor if the samples were diluted.

III. Visualizations

A. Competitive ELISA Workflow

Caption: Workflow of the competitive ELISA for rat enterostatin.

B. Principle of Competitive Binding



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Caption: Inverse relationship between sample concentration and signal.

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